3-(4-Methoxybenzyl)-4-[(4-methoxyphenyl)amino]-4-oxobutanoic acid 3-(4-Methoxybenzyl)-4-[(4-methoxyphenyl)amino]-4-oxobutanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15714834
InChI: InChI=1S/C19H21NO5/c1-24-16-7-3-13(4-8-16)11-14(12-18(21)22)19(23)20-15-5-9-17(25-2)10-6-15/h3-10,14H,11-12H2,1-2H3,(H,20,23)(H,21,22)
SMILES:
Molecular Formula: C19H21NO5
Molecular Weight: 343.4 g/mol

3-(4-Methoxybenzyl)-4-[(4-methoxyphenyl)amino]-4-oxobutanoic acid

CAS No.:

Cat. No.: VC15714834

Molecular Formula: C19H21NO5

Molecular Weight: 343.4 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Methoxybenzyl)-4-[(4-methoxyphenyl)amino]-4-oxobutanoic acid -

Specification

Molecular Formula C19H21NO5
Molecular Weight 343.4 g/mol
IUPAC Name 4-(4-methoxyanilino)-3-[(4-methoxyphenyl)methyl]-4-oxobutanoic acid
Standard InChI InChI=1S/C19H21NO5/c1-24-16-7-3-13(4-8-16)11-14(12-18(21)22)19(23)20-15-5-9-17(25-2)10-6-15/h3-10,14H,11-12H2,1-2H3,(H,20,23)(H,21,22)
Standard InChI Key BXTXDEWRONTIFA-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)CC(CC(=O)O)C(=O)NC2=CC=C(C=C2)OC

Introduction

Potential Applications

Given its structural complexity, this compound could be of interest in various fields:

Pharmaceutical Applications

  • Drug Development: Its unique structure might confer specific biological activities, such as enzyme inhibition or receptor binding.

  • Antimicrobial Activity: Similar compounds have shown antimicrobial properties, although specific testing would be required .

Biochemical Research

  • Protein Binding Studies: The compound's aromatic rings and functional groups could facilitate interactions with proteins, making it useful for biochemical assays.

  • Metabolic Studies: Its structure suggests potential involvement in metabolic pathways, particularly those related to aromatic amino acids.

Synthesis and Characterization

The synthesis of 3-(4-Methoxybenzyl)-4-[(4-methoxyphenyl)amino]-4-oxobutanoic acid would likely involve multi-step organic synthesis techniques, including:

  • Formation of the Butanoic Acid Backbone: Starting with a suitable precursor, such as a butanoic acid derivative.

  • Introduction of the Benzyl Group: Through a coupling reaction, such as a Suzuki or Heck reaction.

  • Introduction of the Phenyl Group: Via a similar coupling reaction or through nucleophilic substitution.

  • Methoxy Group Installation: Typically achieved through Williamson ether synthesis.

Characterization would involve spectroscopic methods like NMR, IR, and mass spectrometry to confirm the structure and purity of the compound.

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